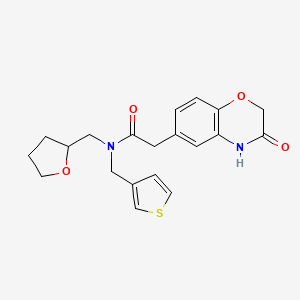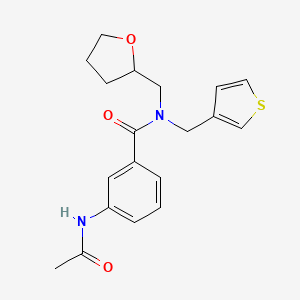![molecular formula C16H16FN3 B5903530 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine](/img/structure/B5903530.png)
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a fluorophenyl group, a propargyl group, and an allylamine moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Propargyl Group: The propargyl group can be attached using a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Formation of the Allylamine Moiety: The allylamine moiety can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Cyclization: Heat, catalysts, and specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine: Similar structure with a chlorine atom instead of fluorine.
N-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine: Similar structure with a methyl group instead of fluorine.
N-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3/c1-3-9-20(10-4-2)12-14-11-18-19-16(14)13-5-7-15(17)8-6-13/h1,4-8,11H,2,9-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETUDXHCYCKMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)CC1=C(NN=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[(3-cyclopropyl-1H-pyrazol-5-yl)methylamino]-3-oxopropyl]-2-fluorobenzamide](/img/structure/B5903448.png)
![N-cyclopropyl-1-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5903451.png)
![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903463.png)
![N,N-dimethyl-1-{1-[(1-pentylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B5903465.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5903469.png)
![3-[[4-(2-Methylprop-2-enoxy)benzoyl]amino]hexanoic acid](/img/structure/B5903482.png)
![N,N-dimethyl-1-(1-{[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B5903496.png)

amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![2-(3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}propyl)phenol](/img/structure/B5903527.png)

![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
